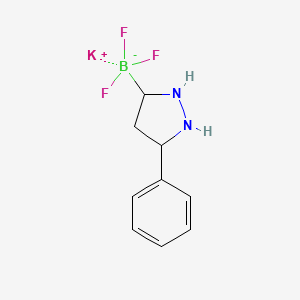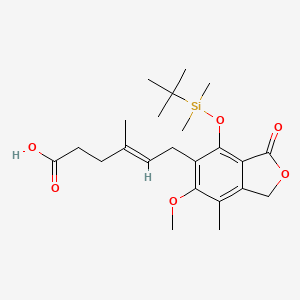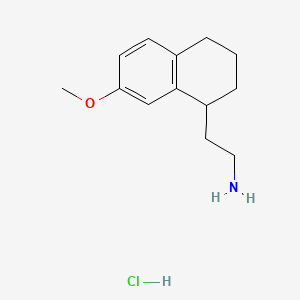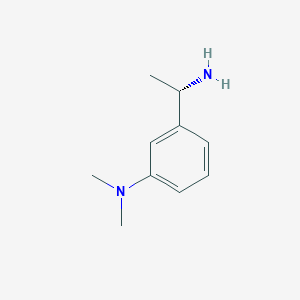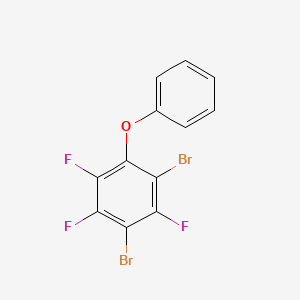
2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine is an organic compound with the molecular formula C10H16N2O. It is a derivative of benzene, featuring two ethoxy groups and a diamine functionality. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine can be synthesized through a multi-step process. One common method involves the reaction of a benzene derivative with ethoxyethylamine. The reaction typically proceeds under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is then purified through techniques such as distillation or crystallization to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Ethoxyethyl)benzene-1,2-diamine
- N-(2-Ethoxyethyl)-1,2-phenylenediamine
- N-(2-Ethoxyethyl)-o-phenylenediamine
Uniqueness
2-Ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-ethoxy-5-(2-ethoxyethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-3-15-6-5-9-7-11(14)12(16-4-2)8-10(9)13/h7-8H,3-6,13-14H2,1-2H3 |
Clave InChI |
QFAJYLHPIXIUGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC1=CC(=C(C=C1N)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


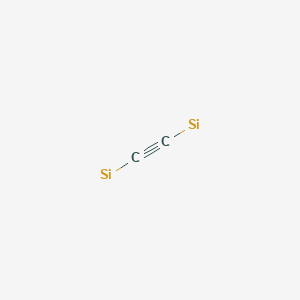
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15132042.png)
![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)
![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)
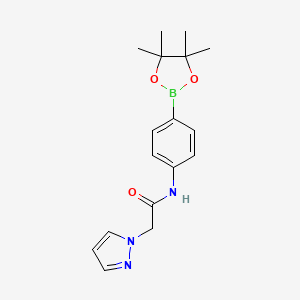
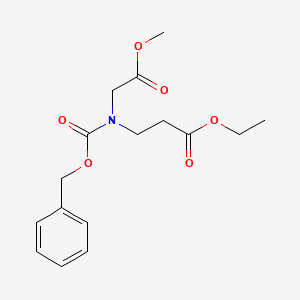

![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
